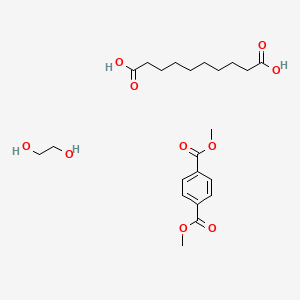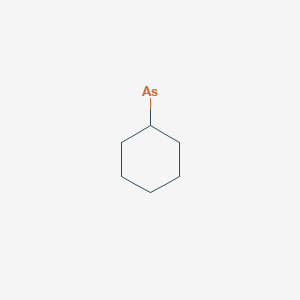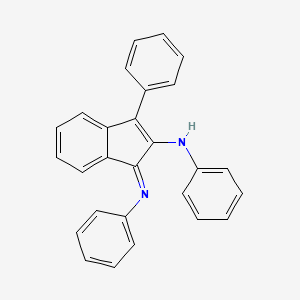
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is known for its unique structure, which includes a carbonyl group and an ethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate typically involves the alkylation of enolate ions. Enolate ions are nucleophilic and react with electrophilic alkyl halides in an S_N2 reaction . The reaction conditions often include the use of sodium ethoxide in ethanol to generate the enolate ion, which then reacts with an alkyl halide to form the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are less commonly disclosed due to proprietary processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and alcohol.
Reduction: It can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and nucleophiles under S_N2 conditions.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Substituted esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate involves its interaction with nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to various chemical transformations. The carbonyl group is particularly reactive and can participate in addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but a different structure.
Methyl butyrate: Another ester with a pleasant odor, used in flavoring agents.
Ethyl propionate: Similar ester with different alkyl groups.
Uniqueness
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate is unique due to its specific structure, which includes a dimethyl-substituted carbonyl group. This structure imparts distinct chemical properties and reactivity compared to other esters .
Eigenschaften
CAS-Nummer |
51552-63-7 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
InChI |
InChI=1S/C9H14O3/c1-5-12-8(11)7(6-10)9(2,3)4/h5H2,1-4H3 |
InChI-Schlüssel |
PNLICWBPYPGFSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



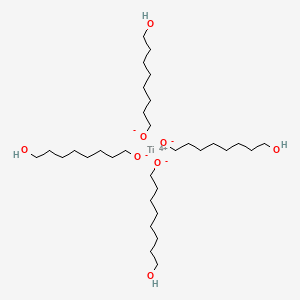

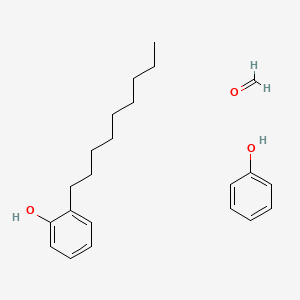
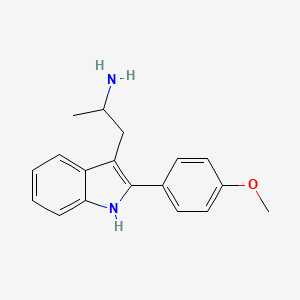
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)

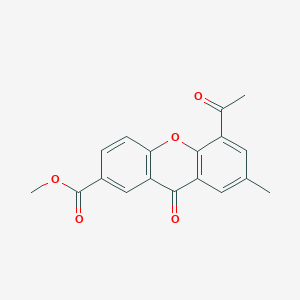

![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)

